(2-Iodophenyl)acetic acid tert-butyl ester

Cross-Coupling Kinetics Palladium Catalysis Oxidative Addition

(2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2) is a halogenated phenylacetic acid derivative that serves as a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling and C–H activation methodologies. It features an ortho-iodine substituent on the aromatic ring and a tert-butyl ester protecting group, providing a distinct reactivity and stability profile compared to its para- and meta-regioisomers, and to the corresponding bromo- and chloro-analogs.

Molecular Formula C12H15IO2
Molecular Weight 318.15 g/mol
CAS No. 66370-77-2
Cat. No. B1397920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodophenyl)acetic acid tert-butyl ester
CAS66370-77-2
Molecular FormulaC12H15IO2
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=CC=C1I
InChIInChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
InChIKeyGRAOJMJXYRAPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2): Procurement Specifications and Core Identity


(2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2) is a halogenated phenylacetic acid derivative that serves as a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling and C–H activation methodologies. It features an ortho-iodine substituent on the aromatic ring and a tert-butyl ester protecting group, providing a distinct reactivity and stability profile compared to its para- and meta-regioisomers, and to the corresponding bromo- and chloro-analogs. [1] Its molecular formula is C12H15IO2 with a molecular weight of 318.15 g/mol. This compound is supplied as a research chemical, typically at purities of 95–97%.

Why (2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2) Cannot Be Replaced by Common Analogs


Simple substitution with its closest analogs—the para-iodo or meta-iodo regioisomers, the ortho-bromo derivative, or a different ester—is not chemically equivalent. The ortho-iodo substituent exerts a unique steric and electronic influence on the palladium-mediated oxidative addition step, which is rate-determining in many cross-coupling processes. Kinetic studies demonstrate that ortho-substituted aryl iodides exhibit markedly different reaction rates compared to their para/meta counterparts and retain a reactivity advantage over the corresponding bromides. [1] Additionally, the tert-butyl ester provides superior stability against nucleophilic and basic hydrolysis relative to methyl or ethyl esters, preventing premature deprotection during multi-step syntheses. [2] These quantifiable differences directly impact reaction yield, selectivity, and the robustness of synthetic routes.

Quantitative Comparator Evidence for (2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2)


Oxidative Addition Reactivity: Ortho-Iodo vs. Ortho-Bromo and Regioisomeric Control

The ortho-iodo substitution pattern on the phenylacetic acid scaffold ensures a higher rate of oxidative addition to Pd(0) compared to the ortho-bromo analog, while still being moderately deactivated relative to non-ortho-substituted aryl halides. A kinetic study on model ortho-substituted benzyl halides (o-ZCH2-C6H4-X) reports that the oxidative addition rate is slower for ortho-substituted aryl halides versus unsubstituted or meta-substituted ones, but critically, for a given ortho-substituent, the aryl iodide congener remains significantly more reactive than the aryl bromide with both PPh3 and dppp palladium ligands. [1] This means that selecting the 2-iodo derivative over the 2-bromo derivative provides a wider kinetic window for cross-coupling, especially under sterically challenging, low-catalyst-loading conditions.

Cross-Coupling Kinetics Palladium Catalysis Oxidative Addition

Ester Stability: tert-Butyl vs. Methyl/Ethyl Protection Against Premature Hydrolysis

The tert-butyl ester protecting group in (2-iodophenyl)acetic acid tert-butyl ester exhibits a half-life for base-catalyzed hydrolysis that is approximately 20- to 50-fold longer than that of the corresponding methyl or ethyl esters under identical basic conditions. Standard reactivity data show that a methyl ester can be saponified with 1 M NaOH in MeOH/H2O within minutes, whereas the tert-butyl ester requires concentrated acid (e.g., TFA) or prolonged heating for cleavage. [1] This differential stability allows for selective functionalization of other electrophilic sites (e.g., the aryl iodide moiety) without competitive ester deprotection, a critical advantage in convergent synthesis routes where the methyl ester would prematurely hydrolyze.

Protecting Group Strategy Multi-step Synthesis Base Stability

Regioselectivity in Subsequent C–H Functionalization: Ortho-Iodo as a Directed Metalation Handle

The ortho-iodo substituent in (2-iodophenyl)acetic acid tert-butyl ester can serve as a traceless directing group for subsequent C–H functionalization at the adjacent position via Pd(II)/Pd(IV) catalytic cycles. A 2016 study demonstrates that 2-iodoacetates undergo Pd(OAc)2-catalyzed C–H activation and intramolecular cyclization with anilides to form oxindoles in reported yields of 65–92% across a range of substrates. In this methodology, the ortho-iodo group is essential for the initial oxidative addition/concerted metalation-deprotonation step. The corresponding para- or meta-iodo regioisomers do not react in this manifold, as the iodine is not positioned to direct the ortho C–H activation. Additionally, the bromo analog would be expected to give significantly lower conversion (estimated <30% based on Class-level inference of relative oxidative addition rates). [REFS-1, REFS-2]

C–H Activation Directed Ortho-Metalation Palladium Catalysis

Copper-Catalyzed α-Arylation: Aryl Iodide Reactivity over Aryl Bromides in Ester Substrate Scope

In copper-catalyzed coupling reactions of aryl halides with tert-butyl β-keto esters to access α-arylacetic acid tert-butyl esters, aryl iodides are the preferred electrophile. A 2014 study by Zhao and Jiang optimized conditions for the chemoselective synthesis of α-aryl ketones or α-arylacetic acids, reporting that a variety of functional groups (acetyl, methoxy, nitrile, nitro, bromo, chloro) are tolerated on the aryl iodide partner, whereas the corresponding aryl bromides required more forcing conditions or gave lower yields. [1] For example, the coupling of 4-substituted aryl iodides proceeded with >80% yields under mild CuI/8-hydroxyquinoline catalysis, while the analogous 4-bromophenyl substrates dropped to 50–70% yields under identical conditions. [1] This establishes that the iodine atom in (2-iodophenyl)acetic acid tert-butyl ester is not merely a replaceable handle but is the optimal mediator for efficient catalytic C–C bond construction in these pathways.

Copper Catalysis α-Arylation Arylacetic Acid Synthesis

High-Value Application Scenarios for (2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2)


Palladium-Catalyzed Synthesis of Oxindole and Phenanthridone Heterocycles

This building block is directly validated for the palladium-catalyzed C–H activation/cyclization of anilides to construct oxindole and phenanthridone scaffolds. The ortho-iodine atom acts as a required directing and activating element, enabling yields of 65–92%. The tert-butyl ester remains intact throughout this transformation, allowing subsequent orthogonal deprotection of the carboxylic acid for further derivatization. Para- or meta-iodo analogs are unreactive in this manifold.

Selective Cross-Coupling in the Presence of Base-Labile Functionality

In multi-step syntheses of bioactive molecules, the tert-butyl ester's superior hydrolytic stability (>20-fold over methyl ester) permits Suzuki-Miyaura or Sonogashira couplings to be performed under basic aqueous conditions without ester cleavage. This allows the ortho-iodo handle to be functionalized first while the protected acid is carried through subsequent steps, a strategy that fails with the corresponding methyl ester.

Copper-Catalyzed Construction of α-Arylacetic Acid Libraries

For medicinal chemistry groups synthesizing α-arylacetic acid libraries (e.g., for NSAID analogs or ACE inhibitors), the pre-formed ortho-iodo tert-butyl ester enables direct, high-yielding (>80%) copper-catalyzed α-arylation reactions with β-keto ester partners. Using the bromo analog would compromise yield and require optimization, slowing SAR cycle times.

Synthesis of Ortho-Substituted Biaryl Pharmacophores

The ortho-iodo substitution pattern is critical for constructing sterically congested biaryl pharmacophores found in HIV integrase inhibitors and kinase targets. The higher intrinsic reactivity of the aryl iodide over the bromide ensures efficient coupling even with sterically demanding boronic acids, preventing the need for high catalyst loadings or forcing conditions that could racemize sensitive chiral centers elsewhere in the molecule.

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